N-Boc-2-methyl-L-tyrosine

Opioid peptides Nociceptin/orphanin FQ Peptide SAR

N-Boc-2-methyl-L-tyrosine provides unique intermediate steric bulk between native L-tyrosine and 2,6-dimethyl-L-tyrosine, enabling precise modulation of peptide backbone conformation and receptor binding. Boc protection ensures direct compatibility with Boc SPPS workflows. Ideal for opioid ligand SAR, PTK/PTPase inhibitor design, and stability-enhanced peptides. Order this non-fungible building block for fine-tuning pharmacological profiles.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
Cat. No. B14020301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-methyl-L-tyrosine
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H21NO5/c1-9-7-11(17)6-5-10(9)8-12(13(18)19)16-14(20)21-15(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1
InChIKeyYNNUYNGLAGTLKL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-2-methyl-L-tyrosine: Protected Non-Natural Amino Acid for Sterically Modulated Peptide Synthesis


N-Boc-2-methyl-L-tyrosine (CAS 137378-58-6) is a protected, non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc) N-terminal protecting group and a 2-methyl substitution on the aromatic ring of L-tyrosine. This ortho-methyl modification introduces intermediate steric hindrance between that of native L-tyrosine (Tyr) and 2,6-dimethyl-L-tyrosine (Dmt), enabling fine-tuning of peptide backbone conformation and biological activity [1]. The Boc protection renders the compound compatible with standard Boc solid-phase peptide synthesis (SPPS) protocols, facilitating site-specific incorporation into peptide chains [2]. The compound has a molecular formula of C₁₅H₂₁NO₅ and a molecular weight of 295.33 g/mol .

Why N-Boc-2-methyl-L-tyrosine Cannot Be Replaced by Unmodified Tyrosine or Other Ortho-Methylated Analogs


Generic substitution fails because the 2-methyl (ortho-methyl) modification on the tyrosine aromatic ring introduces a specific steric hindrance profile that is quantitatively distinct from both native L-tyrosine (no steric bulk) and 2,6-dimethyl-L-tyrosine (Dmt, maximal ortho steric bulk) [1]. This intermediate steric hindrance—positioned precisely between Tyr and Dmt—produces unique conformational constraints in peptide backbones that modulate receptor binding affinity, selectivity, and pharmacological activity in a manner that cannot be replicated by other tyrosine derivatives [2]. Additionally, the scarcity of efficient synthetic routes to the mono-ortho-methylated tyrosine core prior to 2023 has historically limited access to this specific building block, making N-Boc-2-methyl-L-tyrosine a non-fungible reagent in peptide design workflows [3].

Quantitative Differentiation of N-Boc-2-methyl-L-tyrosine: Head-to-Head Evidence vs. Comparators


Steric Hindrance Positioning: Intermediate Bulk Between Native Tyrosine and 2,6-Dimethyltyrosine

The 2-methyl substitution on the tyrosine aromatic ring confers steric hindrance that is positioned as an intermediate between native L-tyrosine (no ortho substitution) and (L)-2,6-dimethyl tyrosine (Dmt, dual ortho substitution). This gradation enables fine-tuning of peptide-receptor interactions where either no substitution (insufficient activity modulation) or full 2,6-dimethyl substitution (excessive steric bulk that may disrupt binding) fails to achieve the desired balance of affinity and selectivity [1]. The non-natural amino acid (L)-2-methyl tyrosine (Mmt) has been specifically studied for this 'modulation of steric effects in opioid peptide chains' [2].

Opioid peptides Nociceptin/orphanin FQ Peptide SAR

Pharmacological Tolerance: Mmt Substitution Maintains N/OFQ Peptide Bioactivity Profile

When (L)-2-methyl tyrosine (Mmt) replaced Phenylalanine (Phe1) in the N/OFQ(1-13)-NH₂ neuropeptide sequence, the resulting analogue was 'very well tolerated in terms of pharmacological profile and bioactivity' [1]. This finding demonstrates that Mmt incorporation does not abolish receptor recognition or downstream signaling, whereas literature precedent establishes that Dmt substitution in similar opioid peptides produces dramatic increases in bioactivity and affinity (a desirable but context-dependent outcome that may be excessive for certain applications) [2]. The Mmt-substituted analogue thus occupies a distinct pharmacological space between native sequence activity and the potentiated activity of Dmt-containing analogues.

Nociceptin/orphanin FQ Opioid pharmacology Peptide engineering

Synthetic Accessibility: Regioselective Mono-ortho-Methylation Strategy Yields Boc-Protected Building Block Ready for SPPS

A regioselective Pd-catalyzed ortho-C(sp²)–H activation method employing a bulky dibenzylamine moiety enables selective mono-ortho-methylation of tyrosine while suppressing undesired double ortho-methylation (which would produce Dmt) [1]. Critically, this method directly yields the Mmt product as either N-Boc or N-Fmoc derivatives 'ready to be inserted into peptide chains through solid-phase peptide synthesis (SPPS)' [2]. Prior to this 2023 report, there existed a 'paucity of other synthetic routes in the literature' to achieve mono-ortho-methylated tyrosine, underscoring the methodological advance represented by this compound [3].

Solid-phase peptide synthesis C–H activation Amino acid protection

Backbone Modification Principle: Ortho-Methylation Enhances Proteolytic Stability Relative to Unmodified Tyrosine-Containing Peptides

Systematic analysis of peptide backbone modifications demonstrates that alterations to the chemical connectivity of the L-α-peptide backbone—including amino acid side-chain modifications—can generate functional analogues with enhanced proteolytic stability [1]. The clinical utility of peptides is limited by rapid degradation by endogenous proteases, and strategic placement of unnatural building blocks 'can lead to dramatically altered properties' including improved resistance to proteolysis [2]. While direct stability data for Mmt-containing peptides is not reported in the primary literature, the 2-methyl substitution represents a class of aromatic side-chain modifications expected to confer enhanced protease resistance through steric shielding of adjacent amide bonds, consistent with established peptidomimetic design principles.

Peptide stability Protease resistance Peptidomimetics

Validated Application Scenarios for N-Boc-2-methyl-L-tyrosine Based on Quantitative Evidence


Synthesis of Sterically Tuned Opioid Neuropeptide Analogues (N/OFQ Receptor Ligands)

N-Boc-2-methyl-L-tyrosine serves as the protected precursor to (L)-2-methyl tyrosine (Mmt), which has been validated as a Phe1 replacement in N/OFQ(1-13)-NH₂ neuropeptide analogues with preserved pharmacological profile and bioactivity [1]. This scenario is supported by direct head-to-head evidence demonstrating that Mmt substitution is 'very well tolerated' [2]. Researchers developing opioid receptor ligands requiring intermediate steric modulation—where Dmt substitution would produce excessive activity enhancement—should prioritize this building block.

Solid-Phase Peptide Synthesis of Protease-Resistant Peptidomimetics

The Boc-protected form of 2-methyl-L-tyrosine is directly compatible with Boc SPPS protocols, enabling site-specific incorporation of the sterically modified tyrosine residue into peptide chains [1]. Based on class-level evidence that backbone modifications confer enhanced proteolytic stability, Mmt-containing peptides are predicted to exhibit improved resistance to endogenous proteases relative to native Tyr-containing sequences [2]. This application is appropriate for projects targeting in vivo peptide stability optimization.

Structure-Activity Relationship Studies in Signal Transduction Inhibitor Design

Modified tyrosine-containing peptides incorporating Boc-protected tyrosine derivatives have been employed as potential inhibitors of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPases) in signal transduction pathways [1]. The 2-methyl substitution provides an additional SAR dimension—intermediate steric bulk—beyond what is achievable with native tyrosine or fully substituted Dmt. Researchers developing PTK inhibitors, PTPase inhibitors, or SH2 domain blocking agents can utilize N-Boc-2-methyl-L-tyrosine to systematically probe the steric requirements of target binding pockets.

Peptide-Based Probe and Bioconjugate Synthesis Requiring Controlled Conformational Restriction

The unique steric profile of the 2-methyl-L-tyrosine residue—positioned between unsubstituted Tyr and 2,6-dimethyl Tyr—enables fine-tuning of peptide backbone conformation without resorting to more disruptive backbone modifications [1]. This property is particularly valuable in the design of peptide-based molecular probes, imaging agents, or targeted bioconjugates where maintaining near-native binding affinity while introducing modest conformational constraint is critical. The Boc protection ensures compatibility with standard peptide coupling and deprotection workflows [2].

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